N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-9-8-14(17(23)20-15)19-16(22)13-7-6-12(10-18-13)11-4-2-1-3-5-11/h1-7,10,14H,8-9H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNRINAYNPIUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=NC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide typically involves several steps, including substitution, click reaction, and addition reaction . One common method involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material . The reaction conditions often require specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as proteins involved in disease pathways. The compound can modulate the activity of these proteins, leading to therapeutic effects. For example, it may inhibit the activity of enzymes or disrupt protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active analogs, particularly those containing the 2,6-dioxopiperidine scaffold. Below is a comparative analysis based on patent data, molecular features, and inferred properties:
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Structural Variations and Pharmacological Implications The target compound lacks halogen substituents (e.g., fluorine or chlorine) present in analogs , which may reduce its metabolic stability compared to the difluoroacetamide and chlorophenyl-containing derivative in . Halogens often enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins. In contrast, the target compound’s pyridine-phenyl system may offer greater rotational flexibility, influencing binding kinetics.
Synthetic and Crystallographic Considerations
- Crystallographic tools like SHELXL and SIR97 are critical for resolving the stereochemistry of such compounds, particularly the dioxopiperidine ring’s chair conformation. The absence of crystallographic data for the target compound limits direct comparison of its 3D structure with patented analogs.
Patent Landscape and Therapeutic Potential The patented compound in highlights the pharmaceutical industry’s interest in dioxopiperidine derivatives for oncology or inflammatory diseases. Its formulation claims suggest optimized bioavailability, a feature yet to be explored for the target compound.
Biological Activity
N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide (CAS No. 2137482-44-9) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring with two carbonyl groups and a phenyl-pyridine moiety, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 309.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 309.32 g/mol |
| CAS Number | 2137482-44-9 |
This compound exhibits its biological activity through interactions with specific molecular targets, particularly proteins involved in various disease pathways. The compound may modulate the activity of these proteins, which can lead to therapeutic effects such as:
- Inhibition of Enzymatic Activity : It may inhibit enzymes that are crucial in metabolic pathways related to cancer and inflammatory diseases.
- Disruption of Protein-Protein Interactions : The compound can interfere with interactions between proteins that are essential for disease progression.
Antitumor Activity
Research has indicated that derivatives of this compound possess antitumor properties. A study demonstrated that certain analogs could suppress the activity of indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a role in tumor immune evasion. The inhibitory activity was shown to be significant in vitro, suggesting potential for development as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This suggests that it may be beneficial in treating conditions such as rheumatoid arthritis and other autoimmune disorders .
Case Studies
- In Vitro Studies on IDO1 Inhibition :
- Anti-inflammatory Activity :
Comparison with Similar Compounds
This compound can be compared to other compounds such as thalidomide, known for its anti-inflammatory and anti-cancer properties. However, its unique structure allows it to target different molecular pathways:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Thalidomide | Anti-inflammatory; antiangiogenic | Multiple myeloma; leprosy |
| This compound | IDO1 inhibition; anti-inflammatory | Potential cancer therapies; autoimmune diseases |
Q & A
Basic: What synthetic methodologies are recommended for academic-scale synthesis of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide, and how can reaction conditions be optimized?
Answer:
A multi-step approach is typically employed, involving:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between pyridine-2-carboxylic acid derivatives and dioxopiperidine intermediates.
- Protection/deprotection strategies : tert-Butoxycarbonyl (Boc) or benzyl groups for amine protection, followed by acidic cleavage (e.g., TFA or HCl/dioxane).
- Base selection : Triethylamine or diisopropylethylamine (DIPEA) for neutralization during coupling steps .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility vs. THF for milder conditions) and temperature (room temp. vs. reflux) to minimize side products.
Basic: What analytical techniques are critical for confirming structural identity and purity?
Answer:
- NMR Spectroscopy : 1H/13C NMR to verify amide bond formation (δ ~8.5 ppm for pyridine protons, δ ~165-170 ppm for carbonyl carbons).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation.
- HPLC : Reverse-phase C18 columns (e.g., 95:5 water/acetonitrile + 0.1% TFA) with UV detection at 254 nm for purity assessment (>98% by area) .
- Elemental Analysis : Validate empirical formula consistency (±0.3% for C, H, N).
Advanced: How can researchers resolve discrepancies between X-ray crystallographic data and computational molecular modeling predictions?
Answer:
- Refinement Protocols : Use SHELXL for iterative refinement of positional/thermal parameters, incorporating hydrogen-bonding constraints and disorder modeling .
- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level). Discrepancies >3σ may indicate crystal packing effects or solvent inclusion.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to validate intermolecular interactions observed in crystal lattices .
Advanced: What strategies are effective for analyzing π-π stacking and hydrogen-bonding networks in crystallographic models?
Answer:
- Software Tools :
- Validation Metrics : Check PLATON-generated symmetry codes for symmetry-equivalent interactions and Mercury’s "Contacts" module for H-bond geometry (D-H···A angles >150°) .
Basic: What crystallization conditions yield high-quality single crystals for XRD studies?
Answer:
- Solvent Screening : Use mixed solvents (e.g., DMSO/water, ethanol/dichloromethane) to modulate solubility.
- Slow Evaporation : Maintain controlled humidity (40-60%) and temperature (4°C) for gradual nucleation.
- Diffraction Readiness : Confirm crystal stability under cryogenic conditions (100 K) with a Bruker D8 Venture diffractor (Mo Kα radiation, λ = 0.71073 Å) .
Advanced: How should disordered dioxopiperidin rings be refined, and what validation metrics ensure reliability?
Answer:
- Disorder Modeling : Split occupancy refinement in SHELXL (e.g., 70:30 ratio) with geometric restraints for bond distances/angles .
- Validation Tools :
- R-factor convergence (<5% for R1).
- Check ADPs (Ueq < 0.05 Ų for non-disordered atoms).
- Use CheckCIF to flag outliers in torsion angles or Hirshfeld rigid-bond tests.
Basic: How should stability studies be designed to assess degradation pathways under physiological conditions?
Answer:
- Forced Degradation : Expose compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), and thermal (40-60°C) conditions.
- Analytical Monitoring : Use HPLC-DAD to track degradation products (e.g., hydrolyzed amide bonds at RT ~12 min) .
- Kinetic Analysis : Plot % remaining vs. time (pseudo-first-order kinetics) to calculate t1/2.
Advanced: What multi-technique approaches reconcile data conflicts in polymorph characterization?
Answer:
- Synchrotron XRD : Resolve subtle lattice differences (e.g., P21/c vs. P212121 space groups).
- Solid-State NMR : 13C CP-MAS to distinguish hydrogen-bonding patterns (e.g., δ ~175 ppm for carbonyls in Form I vs. Form II).
- Thermal Analysis : DSC endotherms (Tm ±2°C) and TGA mass loss (<1% up to 150°C) to confirm hydrate/anhydrate forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
